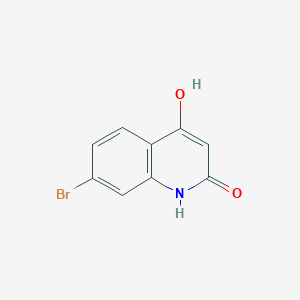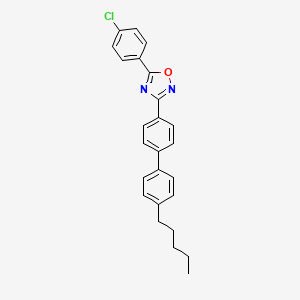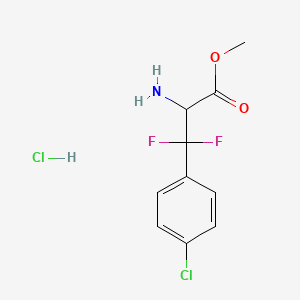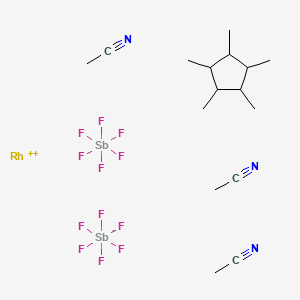![molecular formula C26H27NO2 B12454753 5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B12454753.png)
5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol is a complex organic compound characterized by the presence of a benzyl group, a hydroxyethyl group, and a diphenylpentynol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol typically involves multiple steps, including the protection and deprotection of functional groups, as well as various coupling reactionsThe final step often involves the coupling of the diphenylpentynol moiety under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The process typically includes the use of advanced synthetic techniques and stringent quality control measures to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction can produce different alcohol derivatives .
Scientific Research Applications
5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol include:
- 5-[Bis(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol
- 5-(4-{6-[Benzyl(2-hydroxyethyl)amino]-2-(2-chlorophenyl)-4-pyrimidinyl}-1-piperazinyl)-1,3-benzoxazol-2(3H)-one
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a benzyl group, a hydroxyethyl group, and a diphenylpentynol moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C26H27NO2 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
5-[benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol |
InChI |
InChI=1S/C26H27NO2/c28-21-20-27(22-23-12-4-1-5-13-23)19-11-10-18-26(29,24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-9,12-17,28-29H,18-22H2 |
InChI Key |
DVSUTGOTFRQZRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC#CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-hexanoyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454671.png)
![5-Bromo-2-{[(4-chlorophenyl)acetyl]amino}benzoic acid](/img/structure/B12454676.png)
![3-methoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B12454679.png)

![2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B12454689.png)
![2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B12454694.png)

![3-Iodo-5-methylimidazo[1,2-a]pyrazine](/img/structure/B12454711.png)
![3-{[(2,4-dimethylphenyl)amino]methyl}-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12454716.png)



![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]hexanamide](/img/structure/B12454741.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B12454746.png)
